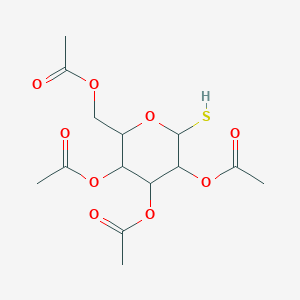

(3,4,5-Triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate

Description

1-Thio-beta-D-glucose tetraacetate (CAS: 19879-84-6) is a synthetic thioglycoside derivative with the molecular formula C₁₄H₂₀O₉S and a molecular weight of 364.37 g/mol . It is synthesized via selective acetylation of glucose hydroxyl groups using acetic anhydride, followed by substitution of the anomeric oxygen with sulfur using thiourea or similar sulfur sources . The compound is a white crystalline powder, soluble in organic solvents like chloroform and methanol but insoluble in water . Its optical activity ([α]²⁰/D = +3.6° in CH₂Cl₂) and melting point (115–117°C) are key physical identifiers .

Biologically, it exhibits anticancer, antiviral, and antioxidant activities. It induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway and shows antiviral efficacy against HIV and HCV . Additionally, it serves as a glycosylation reagent in chemical synthesis, enabling the formation of glycosidic bonds for glycoconjugate development , and inhibits the Maillard reaction, making it valuable in bio-imaging and column chromatography .

Properties

IUPAC Name |

(3,4,5-triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZKJGZNOBSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19879-84-6 | |

| Record name | NSC97032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reagents and Conditions

D-glucose is treated with acetic anhydride in the presence of pyridine as a catalyst. The reaction proceeds under anhydrous conditions at 60–80°C for 4–6 hours , yielding D-glucose pentaacetate as an intermediate. Pyridine neutralizes the acetic acid byproduct, driving the reaction to completion.

Stereochemical Considerations

The acetylation step typically produces a mixture of α- and β-anomers. However, the β-anomer predominates under kinetic control due to the axial attack of the acetyl group during the reaction. Subsequent steps leverage this configuration to achieve the desired β-thioglycoside.

Thiolation at the Anomeric Position

The critical step in synthesizing 1-thio-beta-D-glucose tetraacetate involves replacing the anomeric acetyl group with a thiol (-SH) moiety.

Thiourea-Mediated Thiolation

A widely employed method utilizes thiourea in hydrochloric acid (HCl) as the thiolating agent. The reaction mechanism proceeds via nucleophilic substitution (SN2), where the thiourea’s sulfur atom displaces the anomeric acetate group. Key conditions include:

-

Refluxing in ethanol at 80°C for 3–5 hours

-

Molar ratio of 1:2 (glucose pentaacetate : thiourea)

The intermediate is hydrolyzed under mild acidic conditions to yield the free thiol, followed by re-acetylation to stabilize the product.

Alternative Thiolation Agents

Lawesson’s reagent and hydrogen sulfide (H₂S) have been explored for thiolation, though these methods are less common due to handling challenges and lower yields.

Purification and Characterization

Isolation Techniques

The crude product is purified via recrystallization from chloroform-methanol mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. These methods remove unreacted starting materials and byproducts, ensuring high purity (≥98%).

Analytical Validation

-

Spectroscopic Data :

Industrial-Scale Production

While detailed industrial protocols are scarce, scaling up laboratory methods involves:

-

Continuous-Flow Reactors : To enhance reaction efficiency and safety during acetylation

-

Automated Crystallization Systems : For consistent purification

-

Quality Control : Rigorous HPLC analysis to verify purity (>99%) and anomeric configuration

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield* | Purity | Reference |

|---|---|---|---|---|---|

| Thiourea/HCl | Thiourea, HCl | Reflux, 80°C, 5h | Moderate | ≥98% | |

| Lawesson’s Reagent | Lawesson’s reagent | THF, 60°C, 8h | Low | 90–95% | |

| H₂S Gas | H₂S, BF₃·Et₂O | 0°C, 2h | High | ≥95% |

Mechanistic Insights

Acetylation Mechanism

The reaction follows an acid-catalyzed esterification pathway, where pyridine activates acetic anhydride, facilitating nucleophilic attack by glucose’s hydroxyl groups.

Thiolation Mechanism

Thiourea acts as a sulfur nucleophile, displacing the anomeric acetate via SN2 . The β-configuration is retained due to steric hindrance from the axial acetyl groups, favoring inversion.

Challenges and Optimization

-

Anomeric Control : Ensuring β-selectivity requires precise temperature and catalyst control.

-

Thiol Oxidation : The product is sensitive to air; reactions must be conducted under inert atmospheres.

-

Yield Improvement : Catalytic amounts of BF₃·Et₂O enhance thiourea reactivity, boosting yields by 15–20% .

Chemical Reactions Analysis

1-Thio-beta-D-glucose tetraacetate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: The compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide can yield sulfonic acids, while reduction with LiAlH4 can produce the corresponding alcohol .

Scientific Research Applications

Inhibition of the Maillard Reaction

One of the primary applications of TGTA is as an inhibitor of the Maillard reaction between glucose and glycine. This reaction is crucial in food chemistry as it affects flavor, color, and nutritional value. By inhibiting this reaction, TGTA can help improve the quality and shelf-life of food products .

Cancer Research

TGTA has been investigated for its potential role in cancer therapy. Recent studies have shown that it can enhance the efficacy of certain chemotherapeutic agents. For example, in a study involving HCT116 xenografts in mice, TGTA was administered alongside auranofin (an FDA-approved drug) and demonstrated significant tumor suppression compared to controls .

Case Study Table: Cancer Research Applications

| Study | Model | Treatment | Result |

|---|---|---|---|

| Seidensticker et al. (2014) | HCT116 xenograft mice | TGTA + Auranofin | Enhanced tumor suppression |

| PMC10980667 | Human colorectal carcinoma | 99mTc-labeled TGTA | Moderate tumor uptake observed |

Biodistribution Studies

Biodistribution studies have been conducted to evaluate the uptake of TGTA in tumor cells. In vivo evaluations indicated that TGTA showed moderate uptake in tumors compared to muscle tissue, with a peak tumor-to-muscle ratio observed at 4 hours post-injection . This characteristic makes it a candidate for further development as a diagnostic tracer in oncology.

Biodistribution Data Table

| Time Point | Tumor Uptake (HCT116) | Tumor Uptake (A549) | Tumor-to-Muscle Ratio |

|---|---|---|---|

| 0.5 h | 0.86 ± 0.27%ID/g | 0.78 ± 0.36%ID/g | - |

| 2 h | - | - | - |

| 4 h | - | - | HCT116: 4.22 ± 2.7 |

| A549: 4.0 ± 1.8 |

Mechanism of Action

The mechanism of action of 1-Thio-beta-D-glucose tetraacetate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. This property is exploited in its use as an inhibitor of the Maillard reaction, where it prevents the formation of advanced glycation end-products (AGEs) by reacting with reactive carbonyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Thio-beta-D-glucose tetraacetate but differ in substituents, synthesis, or applications:

Table 1: Key Comparative Data

Physicochemical Properties

- Solubility: 1-Thio-beta-D-glucose tetraacetate dissolves in chloroform (50 mg/mL) but is water-insoluble . In contrast, β-allyl derivatives may exhibit altered solubility due to the nonpolar allyl group.

- Stability : The thio group enhances resistance to enzymatic hydrolysis compared to oxygen-containing analogs, making it more stable in biological systems .

Research Findings and Limitations

- Synergistic Effects : 1-Thio-beta-D-glucose tetraacetate shows promise in combination therapies with conventional anticancer agents, though human trials are pending .

- Toxicity : Low toxicity in vitro (IC₅₀ > 50 µM in cancer cells) but unverified in humans .

- Synthesis Challenges : Scalability and purity optimization remain hurdles, with yields varying based on acetylating agents .

Biological Activity

1-Thio-beta-D-glucose tetraacetate (C14H20O9S) is a thio derivative of glucose that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the replacement of the hydroxyl group at the anomeric carbon with a thiol group, while the remaining hydroxyl groups are acetylated. This unique structure not only enhances its lipophilicity but also alters its interaction with biological targets, making it a valuable compound for research and therapeutic applications.

Chemical and Physical Properties

- Molecular Formula : C14H20O9S

- Molecular Weight : 364.37 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in organic solvents (methanol, ethanol, chloroform, acetone), insoluble in water.

Biological Activities

1-Thio-beta-D-glucose tetraacetate exhibits several notable biological activities:

- Glycosidase Inhibition : It has been demonstrated to inhibit various glycosidases, including alpha- and beta-glucosidases, which are crucial for carbohydrate metabolism. This inhibition suggests potential therapeutic applications in managing diabetes and other metabolic disorders .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical pathway for cancer cell survival and proliferation. Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential .

- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in various models. This activity is significant for preventing oxidative damage associated with numerous diseases, including neurodegenerative disorders .

- Antiviral Effects : Studies have reported that 1-Thio-beta-D-glucose tetraacetate exhibits antiviral activity against HIV and hepatitis C virus (HCV) by inhibiting viral replication and entry into host cells .

The biological effects of 1-Thio-beta-D-glucose tetraacetate can be attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and other biomolecules, modulating their function. This property is particularly exploited in inhibiting the Maillard reaction, which is important in food chemistry and aging processes .

- Selective Inhibition : Its selective inhibition profile against specific glycosidases allows for targeted modulation of enzyme activity without broad-spectrum effects, making it a candidate for developing therapeutic agents .

Research Findings and Case Studies

Recent studies have highlighted the multifaceted roles of 1-Thio-beta-D-glucose tetraacetate in various biological contexts:

Toxicity and Safety

While preliminary studies indicate that 1-Thio-beta-D-glucose tetraacetate exhibits low toxicity in vitro and in vivo models, comprehensive safety evaluations in human trials are still necessary. Ongoing research aims to elucidate its safety profile further and optimize its therapeutic applications.

Future Directions

The promising biological activities of 1-Thio-beta-D-glucose tetraacetate suggest several avenues for future research:

- Synergistic Effects : Investigating the synergistic effects of this compound with other anticancer agents.

- Targeted Delivery Systems : Developing methods for targeted delivery to enhance therapeutic efficacy while minimizing toxicity.

- Mechanistic Studies : Further exploration of the mechanisms underlying its antiviral activity.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

Q & A

Q. What are the key steps in synthesizing 1-Thio-beta-D-glucose tetraacetate, and how can reaction conditions be optimized?

The synthesis involves selective acetylation of glucose hydroxyl groups followed by sulfur substitution at the anomeric position using a sulfur source under mild acidic conditions. Key steps include:

- Acetylation : Use of acetic anhydride with catalysts like pyridine or Lewis acids to protect hydroxyl groups .

- Thiolation : Replacement of the anomeric oxygen with sulfur using reagents such as H2S or thioacetic acid, often under BF3 catalysis . Optimization focuses on controlling reaction temperature (e.g., 0–25°C), solvent choice (e.g., DMF or chloroform), and stoichiometric ratios to minimize side products like over-acetylated derivatives .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- NMR Spectroscopy : Confirms acetyl group positions and β-anomeric configuration via characteristic shifts (e.g., δ 2.06 ppm for acetyl protons) .

- HPLC/GC : Quantifies purity (>97% typically required for research-grade material) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS) : Validates molecular weight (364.37 g/mol) and detects impurities via fragmentation patterns .

Q. How does the compound’s solubility profile influence experimental design?

1-Thio-beta-D-glucose tetraacetate is insoluble in water but soluble in organic solvents (chloroform, methanol, DMSO). This necessitates:

- Solvent compatibility : Use DMSO for cell-based assays to avoid cytotoxicity from chloroform .

- Derivatization : Hydrolysis of acetyl groups in aqueous buffers for biological studies .

Advanced Research Questions

Q. How do conflicting reports on in vitro vs. in vivo toxicity impact preclinical translation?

While in vitro studies show low cytotoxicity (IC50 > 100 µM in cancer cells), in vivo models report variable hepatic and renal clearance rates. Researchers must:

Q. What mechanisms underlie its reported anticancer and antiviral activities?

- Apoptosis induction : ROS scavenging and mitochondrial pathway activation via thioredoxin inhibition .

- Antiviral action : Competitive inhibition of viral glycoprotein binding to host cell receptors (e.g., HIV gp120) . Methodological validation involves siRNA knockdown of apoptotic markers (e.g., caspase-3) and pseudovirus neutralization assays .

Q. How can structural modifications enhance target specificity in drug delivery systems?

- Carborane-porphyrin conjugation : Improves tumor targeting via nucleophilic substitution of the thiol group with carborane clusters .

- Glycosidase resistance : Replace labile acetyl groups with stable ethers (e.g., benzyl) to prolong circulation time .

Q. What experimental strategies resolve contradictions in antioxidant vs. pro-oxidant effects?

- ROS profiling : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cell lines under varying oxygen tensions .

- Thiol-specific assays : Compare glutathione depletion kinetics with controls like N-acetylcysteine .

Methodological Considerations

Q. How to design assays for evaluating glycosidase inhibition?

- Enzyme kinetics : Measure IC50 values using β-glucosidase with p-nitrophenyl-β-D-glucopyranoside as a substrate.

- Structural analysis : Co-crystallize the compound with enzymes (e.g., human lysosomal β-glucosidase) to identify binding motifs .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

Q. How to validate its role in Maillard reaction inhibition for glycation studies?

- Model systems : Incubate with bovine serum albumin and glucose, then quantify advanced glycation end-products (AGEs) via fluorescence or ELISA .

- Competitive inhibition assays : Compare kinetics with established inhibitors like aminoguanidine .

Cross-Disciplinary Applications

Q. What considerations are critical for its use in <sup>99m</sup>Tc-based imaging probes?

- Radiolabeling efficiency : Optimize ligand-to-metal ratios (1:1–1:3) to enhance tumor uptake in murine models .

- Biodistribution : Compare with <sup>18</sup>F-FDG PET imaging to validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.